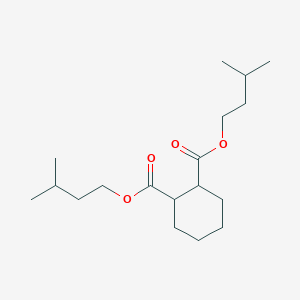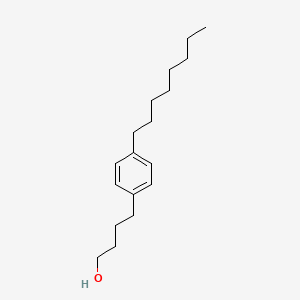
Benzenebutanol, 4-octyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanol, 4-octyl- typically involves the alkylation of benzenebutanol with an octyl halide under basic conditions. The reaction can be carried out using sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of benzenebutanol is replaced by the octyl group.
Industrial Production Methods
Industrial production of Benzenebutanol, 4-octyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Benzenebutanol, 4-octyl- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products
Oxidation: The major products include 4-octylbenzaldehyde and 4-octylbenzoic acid.
Reduction: The major product is 4-octylbenzene.
Substitution: The products depend on the substituent introduced, such as 4-octylbenzyl chloride or 4-octylbenzyl bromide.
Aplicaciones Científicas De Investigación
Benzenebutanol, 4-octyl- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a precursor for various functionalized compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of surfactants, lubricants, and plasticizers due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of Benzenebutanol, 4-octyl- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The octyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins. These interactions can modulate various biochemical pathways, including signal transduction and enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzenebutanol: Lacks the octyl group, resulting in different physical and chemical properties.
4-Phenylbutanol: Similar structure but without the octyl substitution.
Octylphenol: Contains an octyl group but differs in the position and nature of the functional groups.
Uniqueness
Benzenebutanol, 4-octyl- is unique due to its combination of a benzene ring, a butanol chain, and an octyl group. This structure imparts distinct amphiphilic properties, making it valuable in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
183129-84-2 |
|---|---|
Fórmula molecular |
C18H30O |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
4-(4-octylphenyl)butan-1-ol |
InChI |
InChI=1S/C18H30O/c1-2-3-4-5-6-7-10-17-12-14-18(15-13-17)11-8-9-16-19/h12-15,19H,2-11,16H2,1H3 |
Clave InChI |
ZJGQRVYTDBNPQZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)CCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


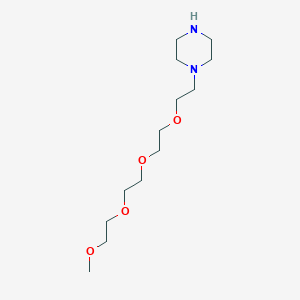
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]butanedioic acid](/img/structure/B14243600.png)
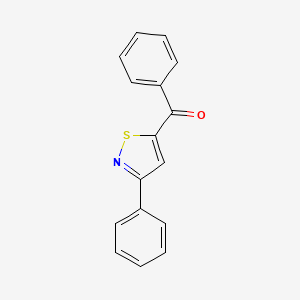
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)

![[4-(Phosphonomethoxy)phenyl]acetic acid](/img/structure/B14243613.png)
![(1R,5R)-1-(2,4,6-Trimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14243620.png)

![2,5,7-Triselena-1,4-diphosphabicyclo[2.2.1]heptane](/img/structure/B14243645.png)
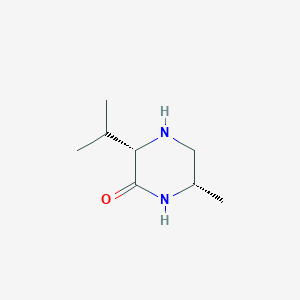
![Ethanone, 1-[4-(3-chloro-2-hydroxypropoxy)phenyl]-](/img/structure/B14243656.png)


